3-ethyl 7-methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate
Overview
Description
3-ethyl 7-methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their significant photophysical properties and have been extensively studied for their applications in materials science and medicinal chemistry .
Preparation Methods
The synthesis of 3-ethyl 7-methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of 5-amino-1H-pyrazole-4-carboxylate with appropriate diketones, followed by esterification and functional group modifications . Industrial production methods often employ greener synthetic methodologies to improve yield and reduce environmental impact .
Chemical Reactions Analysis
3-ethyl 7-methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: Typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or nitration reactions using reagents like bromine or nitric acid
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-ethyl 7-methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a fluorescent probe for bioimaging applications.
Medicine: Investigated for its anticancer properties and enzymatic inhibitory activity.
Industry: Utilized in the development of organic light-emitting devices and other optical materials.
Mechanism of Action
The mechanism of action of 3-ethyl 7-methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate involves its interaction with specific molecular targets and pathways. It often acts by binding to enzymes or receptors, thereby inhibiting their activity or altering their function. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
3-ethyl 7-methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate is unique due to its specific structural features and photophysical properties. Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide .
- 7-aryl-5-methyl- and 5-aryl-pyrazolo[1,5-a]pyrimidines .
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and physical properties .
Properties
IUPAC Name |
3-O-ethyl 7-O-methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4/c1-3-25-16(22)12-9-19-21-14(17(23)24-2)8-13(20-15(12)21)10-4-6-11(18)7-5-10/h4-9H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKDIJAVLRAZID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(=O)OC)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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